molecular formula C27H19N3O4S B15026476 1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026476
M. Wt: 481.5 g/mol
InChI Key: QPCIBWYZZWBRTB-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the preparation of the core structures. The key steps include:

    Formation of the Benzyloxyphenyl Intermediate: This involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxy group.

    Synthesis of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization.

    Coupling of Intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the thiadiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: A similar compound with a chloro substituent.

    1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives: Various derivatives with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H19N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H19N3O4S/c1-16-28-29-27(35-16)30-23(18-10-7-11-19(14-18)33-15-17-8-3-2-4-9-17)22-24(31)20-12-5-6-13-21(20)34-25(22)26(30)32/h2-14,23H,15H2,1H3

InChI Key

QPCIBWYZZWBRTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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